N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide
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Overview
Description
N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide is a complex organic compound that features a pyrrolidine ring, an amino acid derivative, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is the coupling of a pyrrolidine derivative with an amino acid derivative under specific reaction conditions. The process may involve the use of protecting groups to ensure selective reactions at desired sites.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide analogs: Compounds with similar structures but different substituents on the pyrrolidine or acetamide groups.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which may have different functional groups attached.
Amino acid derivatives: Compounds derived from amino acids with various modifications.
Uniqueness
N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-4-9(6-13)12(3)8(2)14/h7,9H,4-6,11H2,1-3H3/t7-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAIAHKBKLXWJJ-IONNQARKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N(C)C(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@H](C1)N(C)C(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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